molecular formula C16H32O4 B009472 Butyl 4,4-dibutoxybutanoate CAS No. 101443-57-6

Butyl 4,4-dibutoxybutanoate

Katalognummer: B009472
CAS-Nummer: 101443-57-6
Molekulargewicht: 288.42 g/mol
InChI-Schlüssel: BFRUFTRQPXERPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 4,4-dibutoxybutanoate, also known as BDB, is a chemical compound that belongs to the class of esters. It is widely used in the field of scientific research due to its unique properties and characteristics. BDB has been found to exhibit significant biochemical and physiological effects, making it an essential compound for various laboratory experiments.

Wirkmechanismus

The mechanism of action of Butyl 4,4-dibutoxybutanoate is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various reactions. This compound has been found to exhibit excellent reactivity towards various functional groups, making it an essential compound for various laboratory experiments.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to exhibit excellent anti-inflammatory properties, making it an ideal compound for the treatment of various inflammatory disorders. This compound has also been found to exhibit excellent antioxidant properties, making it an essential compound for the treatment of various oxidative stress-related disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Butyl 4,4-dibutoxybutanoate in laboratory experiments offers several advantages, including its excellent solubility in various solvents, its reactivity towards various functional groups, and its ability to exhibit significant biochemical and physiological effects. However, the use of this compound has some limitations, including its high cost, its potential toxicity, and its limited availability.

Zukünftige Richtungen

The use of Butyl 4,4-dibutoxybutanoate in scientific research is an area of active research. Several future directions can be explored, including the synthesis of new derivatives of this compound, the investigation of its potential use in the treatment of various diseases, and the development of new synthetic methodologies using this compound as a reagent. The use of this compound in nanotechnology and materials science is also an area of active research.
Conclusion
In conclusion, this compound is a unique compound that exhibits excellent properties and characteristics that make it an essential compound for various laboratory experiments. Its use in scientific research offers several advantages, including its excellent solubility in various solvents, its reactivity towards various functional groups, and its ability to exhibit significant biochemical and physiological effects. The future of this compound in scientific research is promising, and several future directions can be explored to further expand its applications.

Synthesemethoden

The synthesis of Butyl 4,4-dibutoxybutanoate involves the reaction between butanol and butyric anhydride in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is purified using various purification techniques. The yield of the reaction is dependent on several factors, including the reaction temperature, the concentration of reactants, and the reaction time.

Wissenschaftliche Forschungsanwendungen

Butyl 4,4-dibutoxybutanoate has been extensively used in the field of scientific research due to its unique properties. It has been found to exhibit excellent solubility in various solvents, making it an ideal compound for various laboratory experiments. This compound has been used as a reagent in the synthesis of various compounds, including alcohols, ketones, and carboxylic acids.

Eigenschaften

101443-57-6

Molekularformel

C16H32O4

Molekulargewicht

288.42 g/mol

IUPAC-Name

butyl 4,4-dibutoxybutanoate

InChI

InChI=1S/C16H32O4/c1-4-7-12-18-15(17)10-11-16(19-13-8-5-2)20-14-9-6-3/h16H,4-14H2,1-3H3

InChI-Schlüssel

BFRUFTRQPXERPA-UHFFFAOYSA-N

SMILES

CCCCOC(CCC(=O)OCCCC)OCCCC

Kanonische SMILES

CCCCOC(CCC(=O)OCCCC)OCCCC

Synonyme

Butyl 4,4-dibutoxybutanoate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.